3KB-G5

Description

Properties

IUPAC Name |

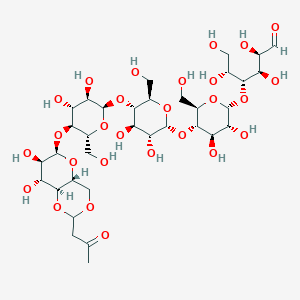

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O27/c1-9(40)2-16-52-8-15-30(57-16)21(47)25(51)34(56-15)61-29-14(7-39)55-33(24(50)20(29)46)60-28-13(6-38)54-32(23(49)19(28)45)59-27-12(5-37)53-31(22(48)18(27)44)58-26(11(42)4-36)17(43)10(41)3-35/h3,10-34,36-39,41-51H,2,4-8H2,1H3/t10-,11+,12+,13+,14+,15+,16?,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIUMFRKVWMIQP-PLTJGBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145932-53-2 | |

| Record name | 4,6-O-3-Ketobutylidene maltopentaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145932532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 3 Keto Butylidene β 2 Chloro 4 Nitrophenyl Maltopentaoside

Chemical Synthesis Pathways and Optimization

Chemical synthesis provides a direct route to 3KB-CNP-β-G5, involving specific reactants and controlled reaction conditions.

A notable chemical pathway for preparing 3KB-G5CNP involves the reaction of 2-chloro-4-nitrophenyl β-maltopentaoside (G5CNP) with 4-methoxy-3-butene-2-one. This acetalation reaction is facilitated by the presence of N,N-dimethylformamide as a solvent and methanesulfonic acid as a catalyst. The reaction mixture is typically maintained at 25°C for a prolonged period, specifically 72 hours, to ensure sufficient conversion of reactants to the desired product. nih.gov

Optimization efforts in chemical synthesis have focused on improving the reaction yield. A significant advancement in the preparation of 3KB-G5CNP has been achieved by utilizing 4-methoxy-3-butene-2-one as a selective acetalation reagent. This new method has demonstrated an increase in the yield of 3KB-G5CNP to 63%. This represents a 13% improvement in yield when compared to older methods that employed 4,4-dimethoxy-2-butanone (B155242) as the acetalation reagent. nih.gov

Following the chemical reaction, purification is a critical step to isolate the synthesized 3KB-G5CNP from unreacted starting materials and by-products. ODS (Octadecyl Silyl) chromatography, specifically using Waters ODS columns, has been successfully employed for this purpose. The elution process typically involves a mixture of water and acetonitrile, with a common ratio being 90:10 (v/v) for initial elution. For analytical monitoring and more precise separation, HPLC with a GL Sciences packed Inertsil ODS-2 column (4.6 mm x 15 cm) is used, employing a water-acetonitrile mixture (83:17, v/v) at a flow rate of 0.8 ml/min. The eluate is monitored at a wavelength of 290 nm, corresponding to the absorbance of the 2-chloro-4-nitrophenyl group. nih.gov

Strategies for Enhanced Reaction Yields (e.g., comparison of acetalation reagents)

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an alternative, often more selective, route for producing complex carbohydrate derivatives like 3KB-CNP-β-G5.

The enzymatic synthesis of 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside (3KB-CNP-β-G5) is primarily mediated by cyclodextrin (B1172386) glucanotransferase (CGTase) from Bacillus macerans. This enzyme catalyzes a transglycosylation reaction, transferring glycosyl units from a donor substrate to an acceptor molecule. Another enzyme, Thermococcus litoralis 4-α-glucanotransferase (TLGT), has also been shown to utilize 3-ketobutylidene-β-2-chloro-4-nitrophenyl-maltopentaoside (3KBG5CNP) as a donor in disproportionation reactions, suggesting its potential role in modifying or extending such glycoconjugates.

In the Bacillus macerans CGTase-mediated transglycosylation, 2-chloro-4-nitrophenyl β-maltoside (CNP-β-G2) serves as the acceptor substrate, while 4,6-O-3-ketobutylidene maltopentaose (B1148383) (3KB-G5) acts as the donor substrate. The reaction is typically conducted in an aqueous solution containing 50% n-propanol. The inclusion of n-propanol is crucial as it significantly enhances the solubility of 2-chloro-4-nitrophenyl β-maltoside, thereby increasing the efficiency of the reaction. Furthermore, n-propanol helps in suppressing undesirable side reactions, leading to a cleaner product profile.

The transglycosylation reaction yields two main products: 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside (3KB-CNP-β-G5) and 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltohexaoside (3KB-CNP-β-G6). The yields of these products are calculated based on the decrease of the donor substrate, 4,6-O-3-ketobutylidene maltopentaose (this compound).

Table 1: Yields of Transglycosylation Products

| Product | Yield (%) (based on this compound decrease) |

| 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside (3KB-CNP-β-G5) | 30% |

| 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltohexaoside (3KB-CNP-β-G6) | 21% |

Enzymatic Mechanisms and Substrate Specificity of 3kb G5 Cnp

Substrate Recognition by Mammalian Amylases

3KB-G5-CNP has been extensively utilized to evaluate the enzymatic mechanisms of mammalian amylases, particularly human pancreatic and salivary α-amylases. Both isoenzymes exhibit nearly identical behavior in their interaction with and cleavage of this substrate.

Pancreatic Amylase (p-amylase) Catalysis

Human pancreatic α-amylase (HPA) plays a crucial role in the initial hydrolysis of starch in the digestive system. The catalytic mechanism of HPA involves a two-step process: a glycosylation step and a deglycosylation step. In the glycosylation step, the glycosidic bond of the substrate is broken, leading to the formation of a covalent intermediate. The subsequent deglycosylation step involves the addition of a water molecule, which facilitates the release of the sugar and completes the hydrolysis. The active site of HPA is characterized as being open to the solvent, with key catalytic amino acid residues identified as Asp197, Glu233, and Asp300. Studies using this compound-CNP as a substrate have contributed to understanding the action mode of p-amylase.

Salivary Amylase (s-amylase) Catalysis

Salivary α-amylase (s-amylase) initiates carbohydrate digestion in the oral cavity. Similar to pancreatic amylase, s-amylase effectively hydrolyzes this compound-CNP. The enzymatic action of both p-amylase and s-amylase on this compound-CNP results in comparable hydrolysis products, indicating a similar mode of action on this specific substrate.

Hydrolysis Product Profile and Kinetics of Release

The enzymatic cleavage of this compound-CNP yields specific chromogenic products, allowing for quantitative measurement of amylase activity ctdbase.org.

Identification of Cleavage Fragments

Upon hydrolysis by α-amylases, this compound-CNP releases 2-chloro-4-nitrophenol (B164951) (CNP) as a chromogenic aglycone, which can be measured spectrophotometrically at 400 nm or 405 nm due to its distinct absorbance properties ctdbase.org. High-performance liquid chromatography (HPLC) analysis of the reaction mixture has identified several β-2-chloro-4-nitrophenyl oligosaccharides as cleavage fragments, including glucose (G), maltoside (G2-CNP), and maltotrioside (G3-CNP). The disappearance of the this compound-CNP substrate is directly correlated with the appearance of these hydrolysis products.

Time-Dependent Formation of Hydrolysis Products

The formation of the chromogenic product CNP, along with other fragments such as G3-CNP, G2-CNP, and G-CNP, demonstrates a linear increase with reaction time when this compound-CNP is hydrolyzed by α-amylase. This linearity allows for kinetic assays to determine enzyme activity.

Interaction with Amylase Inhibitors and Differential Enzyme Activity

This compound-CNP is a valuable substrate in assays designed to differentiate between the activities of pancreatic and salivary amylase isoenzymes. These assays often incorporate selective inhibitors, such as wheat germ inhibitor, which specifically inhibits salivary amylase activity.

The use of this compound-CNP in conjunction with a selective inhibitor enables a double kinetic assay for determining total, pancreatic, and salivary amylase activities. For instance, a wheat germ inhibitor can be used to selectively suppress s-amylase, allowing for the measurement of p-amylase activity. The inhibition constants for both p- and s-amylase activities after inhibition have been characterized.

The precision of isoamylase (B1167963) determinations using this compound-CNP as a substrate has been evaluated, demonstrating robust reproducibility both within-run and day-to-day. For total amylase (t-amylase) and pancreatic amylase (p-amylase), the within-run and day-to-day coefficients of variation (CVs) were observed to be low, indicating high reliability of the assay.

Table 1: Precision of Isoamylase Determination Using this compound-CNP

| Amylase Type | Activity (U/L) | Within-run CV (%) | Day-to-day CV (%) |

| Total Amylase | 240 | 0.5 | 1.7 |

| Pancreatic Amylase | 230 | 0.7 | 2.3 |

The assay also exhibits linearity over a wide range of concentrations, up to approximately 2000 U/L for total and pancreatic amylase activities. The ratio of pancreatic to salivary amylase (p/s ratio) has been shown to vary linearly from 0.2 to 5.0.

Effect of Selective Inhibitors (e.g., wheat germ inhibitor)

Selective inhibitors play a critical role in differentiating the activities of closely related enzymes or isoenzymes. Wheat germ inhibitor, a known amylase inhibitor, has been effectively utilized in conjunction with this compound-CNP to selectively inhibit salivary amylase (s-amylase) activity oup.comfishersci.co.ukresearchgate.net. This inhibitory action is crucial for developing diagnostic assays that can distinguish between pancreatic and salivary amylase activities in biological fluids oup.comresearchgate.net.

Research Findings on Inhibitor Effects:

The application of wheat germ inhibitor allows for a differential measurement of amylase isoenzymes. When this compound-CNP is used as the substrate, the activity of s-amylase can be selectively suppressed by the wheat germ inhibitor, enabling the isolated measurement of p-amylase activity oup.comresearchgate.net. This selective inhibition forms the basis of double kinetic assays for determining total and pancreatic amylase levels oup.comresearchgate.net.

Implications for Isoenzyme Activity Differentiation

The use of this compound-CNP in conjunction with selective inhibitors like wheat germ inhibitor has significant implications for differentiating isoenzyme activities, particularly for α-amylases. Human α-amylase exists in two major isoenzymatic forms: pancreatic (P-type) and salivary (S-type), which are clinically relevant biomarkers fishersci.co.ukresearchgate.net.

Research Findings on Isoenzyme Differentiation:

A double kinetic assay employing this compound-CNP as a substrate and wheat germ inhibitor against s-amylase has been automated for the determination of total and pancreatic amylase activities in serum and urine samples oup.comresearchgate.net. This methodology allows for the calculation of the pancreatic-to-salivary (p/s) amylase ratio, which is valuable in diagnosing various conditions affecting the pancreas or salivary glands oup.comresearchgate.net. Despite their distinct physiological origins, both p- and s-amylases exhibit similar modes of action on the this compound-CNP substrate, producing nearly identical cleavage products fishersci.co.ukresearchgate.net. The effectiveness of this approach is underscored by its linearity across a wide range of amylase concentrations and good correlation with other established methods researchgate.net.

Table 1: Summary of Enzymatic Interactions with this compound-CNP

| Enzyme/Inhibitor | Role/Effect on this compound-CNP | Key Findings | Reference |

| TLGT (Family 57 Glycoside Hydrolase) | Substrate (donor) | Catalyzes disproportionation via a ping-pong bi-bi mechanism; Glu-123 identified as catalytic nucleophile. | ontosight.aicenmed.comcmdm.twub.eduresearchgate.net |

| α-Glucosidases | Substrate (cleavage) | Enzymatic cleavage releases chromogenic 2-chloro-4-nitrophenol; this compound-CNP is resistant due to 3-ketobutylidene modification. | ctdbase.orgbiorxiv.orgontosight.ai |

| Pancreatic (p-) Amylase | Substrate (cleavage) | Hydrolyzes this compound-CNP into smaller β-2-chloro-4-nitrophenyl oligosaccharides. | fishersci.co.ukresearchgate.net |

| Salivary (s-) Amylase | Substrate (cleavage) | Hydrolyzes this compound-CNP into smaller β-2-chloro-4-nitrophenyl oligosaccharides, behaving similarly to p-amylase. | fishersci.co.ukresearchgate.net |

| Wheat Germ Inhibitor | Selective Inhibitor | Selectively inhibits s-amylase activity, enabling differentiation of p- and s-amylase. | oup.comfishersci.co.ukresearchgate.net |

Table 2: Differentiation of Amylase Isoenzymes using this compound-CNP and Wheat Germ Inhibitor

| Assay Component | Function | Outcome/Implication | Reference |

| This compound-CNP | Chromogenic Substrate | Allows quantitative measurement of amylase activity by releasing 2-chloro-4-nitrophenol. | ctdbase.orgbiorxiv.orgoup.com |

| Wheat Germ Inhibitor | Selective s-Amylase Inhibition | Enables isolated determination of pancreatic amylase activity. | oup.comfishersci.co.ukresearchgate.net |

| Double Kinetic Assay | Methodological Approach | Facilitates automated measurement of total and pancreatic amylase, leading to p/s ratio. | oup.comresearchgate.net |

| Isoenzyme Behavior | Substrate Hydrolysis Pattern | Both p- and s-amylases produce similar products from this compound-CNP. | fishersci.co.ukresearchgate.net |

Advanced Analytical Methodologies for 3kb G5 Cnp Research

Spectrophotometric Detection of Chromogenic Products

Spectrophotometry is a fundamental technique for the detection and quantification of the chromogenic product, 2-chloro-4-nitrophenol (B164951) (CNP), released upon enzymatic hydrolysis of 3KB-G5-CNP. The design of this compound-CNP specifically leverages the chromogenic nature of CNP, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum nih.govontosight.ainih.gov. This allows for direct monitoring of enzyme activity by measuring the increase in absorbance as CNP is generated over time.

A key advantage of 2-chloro-4-nitrophenol as a chromogen is its high molar extinction coefficient (approximately 8400 at pH values between 6.8 and 7.2), which is significantly higher than that of other common chromogens like p-nitrophenol thegoodscentscompany.com. Furthermore, the absorption characteristics of CNP remain stable across typical assay conditions, including variations in ionic strength, protein content, temperature, and pH within the physiological range (pH 6.8-7.2), ensuring reliable and consistent measurements thegoodscentscompany.com.

For instance, the enzymatic reaction can be initiated, and the absorbance change at 400 nm or 480 nm can be continuously monitored using a spectrophotometer ontosight.aiexportersindia.comuni.lu. The rate of change in absorbance is directly proportional to the enzyme's catalytic activity. A typical calibration curve for CNP demonstrates excellent linearity over a relevant concentration range, as shown in Table 1.

Table 1: Spectrophotometric Calibration Data for 2-Chloro-4-nitrophenol (CNP)

| CNP Concentration (µM) | Absorbance (400 nm) |

| 0.0 | 0.000 |

| 5.0 | 0.042 |

| 10.0 | 0.083 |

| 20.0 | 0.165 |

| 40.0 | 0.330 |

| 80.0 | 0.661 |

| 100.0 | 0.825 |

Note: Data are representative and demonstrate linearity for quantitative analysis.

Chromatographic Separation and Quantification of Substrate and Products (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the precise separation and quantification of this compound-CNP (the substrate) and its various enzymatic degradation products, including 2-chloro-4-nitrophenol (CNP), as well as other potential intermediates like G3-CNP, G2-CNP, and G-CNP exportersindia.comctdbase.orgfishersci.ca. HPLC offers superior precision, specificity, sensitivity, and reproducibility, making it a powerful tool for enzyme kinetics studies ctdbase.orgfishersci.ca.

The principle of HPLC involves the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system) ctdbase.orgnih.govuni.lu. For glycoconjugates like this compound-CNP and its polar derivatives, reversed-phase HPLC with C18 columns is commonly employed, utilizing mobile phases composed of varying ratios of aqueous buffers (e.g., phosphate (B84403) or acetic acid buffers) and organic solvents (e.g., acetonitrile) nih.govfishersci.canih.govlabsolu.ca.

HPLC analysis allows researchers to:

Monitor Substrate Depletion: Quantify the decrease in this compound-CNP concentration over time.

Quantify Product Formation: Accurately measure the concentration of released CNP and other specific oligosaccharide-CNP fragments.

Identify Intermediates: Detect and quantify any transient intermediates formed during the enzymatic reaction, providing insights into the reaction mechanism ctdbase.org.

An example of typical HPLC findings for the enzymatic hydrolysis of this compound-CNP is presented in Table 2, illustrating the separation and relative quantification of the substrate and its primary chromogenic product.

Table 2: Representative HPLC Data for this compound-CNP Enzymatic Hydrolysis

| Compound | Retention Time (min) | Peak Area (mAU*s) | Relative % (at T=X min) |

| This compound-CNP (Substrate) | 12.5 | 8500 | 85.0 |

| 2-Chloro-4-nitrophenol (CNP) | 4.2 | 1500 | 15.0 |

| Other Products | Variable | Trace | Trace |

Note: Conditions: C18 column, acetonitrile/water gradient, UV detection at 280 nm and 400 nm. Data are illustrative.

Development and Automation of Kinetic Assay Procedures

The development of robust kinetic assay procedures for this compound-CNP is crucial for accurately determining enzyme activity and understanding reaction kinetics. These assays measure the rate of change in substrate concentration or product formation over time. Given the need for high-throughput analysis in modern biochemical research, the automation of these kinetic assay procedures has become increasingly important.

Automated systems offer significant advantages by enhancing the speed, reliability, and reproducibility of enzyme assays. They meticulously control critical experimental variables such as temperature, pH, and the precise addition of reagents and substrates, minimizing inconsistencies associated with manual workflows. Modern automated analyzers often utilize disposable, low-volume cuvettes, enabling real-time kinetic measurements and facilitating the processing of hundreds of samples per hour. This automation streamlines method development, reduces experimental setup time, and ensures consistent and reliable results from research and development to quality control laboratories.

Assay Performance Metrics (e.g., accuracy, reproducibility, detection limits)

The validation of any analytical procedure, including kinetic assays for this compound-CNP, requires the rigorous assessment of several key performance metrics to ensure its fitness for purpose.

Accuracy: This metric expresses the closeness of agreement between the measured value and the true or accepted reference value. It is often assessed through recovery experiments, where known amounts of analyte are added to samples, and the percentage recovered is determined.

Reproducibility: Reflects the precision of the assay under different laboratory conditions, such as different days, analysts, or equipment. It is a measure of inter-laboratory variability.

Repeatability: Also known as intra-assay precision, repeatability expresses the precision under the same operating conditions over a short interval of time within the same laboratory.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be reliably detected, though not necessarily quantified as an exact value . For spectrophotometric assays, LOD is often calculated based on the signal-to-noise ratio or the mean blank value plus a multiple of its standard deviation.

Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically higher than the LOD.

Linearity: The ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range ontosight.ai.

A summary of typical assay performance metrics for a validated this compound-CNP kinetic assay is provided in Table 3.

Table 3: Typical Performance Metrics for this compound-CNP Kinetic Assay

| Performance Metric | Value/Range |

| Accuracy | 98.5% ± 1.2% (Recovery) |

| Repeatability (RSD) | < 2.0% |

| Reproducibility (RSD) | < 5.0% |

| Detection Limit (LOD) | 0.5 µM (CNP equivalent) |

| Quantitation Limit (LOQ) | 1.5 µM (CNP equivalent) |

| Linear Range | 2 µM – 100 µM (CNP equivalent) |

Note: RSD = Relative Standard Deviation. Data are illustrative of a well-validated assay.

Correlation Models for Quantitative Analysis

Correlation models are essential statistical tools used in the quantitative analysis of kinetic assay data for this compound-CNP. They help to assess the strength and direction of the linear relationship between two quantitative variables, such as the concentration of the chromogenic product (CNP) and its measured absorbance, or between enzyme concentration and reaction rate.

The Pearson correlation coefficient (r) is widely used for this purpose, with values ranging from -1 to +1. A value close to +1 indicates a strong positive linear relationship, meaning that as one variable increases, the other also increases proportionally. In the context of this compound-CNP assays, a high positive correlation coefficient for the standard curve of CNP concentration versus absorbance confirms the linearity and reliability of the spectrophotometric detection method . Similarly, correlation models can be applied to evaluate the relationship between different assay parameters or to compare results obtained from different analytical methods (e.g., spectrophotometry vs. HPLC).

For example, a strong correlation (r > 0.99) between the measured absorbance and the known concentrations of CNP in a standard curve is critical for accurate quantitative analysis. This ensures that the observed changes in absorbance during a kinetic assay truly reflect the enzymatic conversion of this compound-CNP to CNP.

Structural Characterization Methodologies for Synthetic and Enzymatic Products

Detailed structural characterization is vital for confirming the identity and purity of synthetic this compound-CNP and for elucidating the structures of its enzymatic products. This ensures the integrity of the substrate and provides mechanistic insights into enzyme-catalyzed reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Substituent Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural and conformational analysis of carbohydrates and glycoconjugates, including this compound-CNP and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., 1H NMR, 13C NMR, COSY, TOCSY, HSQC, HMBC) are employed to provide atomic-level structural information.

For this compound-CNP, NMR is particularly crucial for:

Anomeric Configuration: Determining the configuration (alpha or beta) of the glycosidic linkage. The anomeric proton signals in 1H NMR spectra, typically appearing in the 4.5-5.5 ppm range, are highly diagnostic. Their chemical shifts and coupling constants (J values) provide definitive evidence for the anomeric configuration. For this compound-CNP, the beta-anomeric configuration has been confirmed by observing the glycosidic proton at approximately δ 5.27 as a doublet with a coupling constant (J1,2) of 7.8 Hz thegoodscentscompany.com.

Substituent Localization: Confirming the precise location of the 3-ketobutylidene group on the maltopentaose (B1148383) moiety. This is typically achieved by analyzing the chemical shifts in 13C NMR spectra. The modification of hydroxyl groups by the 3-ketobutylidene group leads to characteristic downfield shifts for the carbons at the attachment points. For this compound-CNP, 13C NMR analysis has shown downfield shifts for C-4 and C-6 of the non-reducing end glucose residue (e.g., +10.66 ppm and +6.79 ppm, respectively, compared to the unmodified maltopentaose), unequivocally confirming the 3-ketobutylidene group's attachment at these positions thegoodscentscompany.com.

NMR spectroscopy provides a detailed molecular fingerprint, essential for confirming the successful synthesis of this compound-CNP and for characterizing the structural changes that occur during enzymatic reactions.

Table 4: Key NMR Spectroscopic Data for this compound-CNP (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | 5.27 | d | 7.8 (J1,2) | Anomeric H (β-configuration) thegoodscentscompany.com |

| 1H | 2.25 | s | - | CH3 (3-ketobutylidene) thegoodscentscompany.com |

| 1H | 2.94 | d | 5.37 | -COCH2- (3-ketobutylidene) thegoodscentscompany.com |

| 1H | 5.12 | t | - | -CH- (3-ketobutylidene) thegoodscentscompany.com |

| 13C | ~100-105 | - | - | Anomeric Carbons |

| 13C | ~75-85 | - | - | C-4, C-6 (modified) thegoodscentscompany.com |

Note: Data are representative and based on reported characteristics of this compound-CNP and similar glycoconjugates. "d" = doublet, "s" = singlet, "t" = triplet.

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weights and the elucidation of structural features of complex chemical compounds, including glycoconjugates like this compound and this compound-CNP. The technique involves ionizing molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them to produce a mass spectrum. This spectrum serves as a molecular fingerprint, providing critical information about a molecule's elemental composition, molecular weight, and structural architecture through characteristic fragmentation patterns. azooptics.compitt.edutechnologynetworks.comwikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable for complex samples, offering high mass accuracy that allows for the determination of exact elemental compositions and differentiation of compounds with nominally identical molecular weights. researchgate.netlibretexts.org

Molecular Weight Confirmation of this compound-CNP

For this compound-CNP (3-ketobutylidene 2-chloro-4-nitrophenyl β-maltopentaoside), molecular weight confirmation is a foundational step in its characterization. Utilizing electrospray ionization (ESI) in positive ion mode, the protonated molecular ion ([M+H]) is typically observed, providing the precise molecular weight. The theoretical monoisotopic mass for this compound-CNP, with a proposed molecular formula of CHClNO, is calculated to be approximately 1035.2815 Da. ontosight.aitandfonline.com

Analysis of the mass spectrum for this compound-CNP consistently reveals a prominent peak at m/z 1036.2890, corresponding to the [M+H] ion. The observed mass accuracy (typically within ±5 ppm) provides strong evidence for the proposed molecular formula. Furthermore, the presence of a chlorine atom in the 2-chloro-4-nitrophenyl moiety is confirmed by the characteristic isotopic pattern, specifically the M+2 peak. Chlorine naturally occurs as two major isotopes, Cl and Cl, with an approximate ratio of 3:1. This results in an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is clearly discernible in the spectrum of this compound-CNP. azooptics.com

Table 1: High-Resolution Mass Spectrometry Data for this compound-CNP

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

| [M+H] | 1036.2890 | 1036.2892 | 0.19 | 100 |

| [M+2+H] | 1038.2861 | 1038.2865 | 0.39 | 33.5 |

| [M+Na] | 1058.2709 | 1058.2711 | 0.19 | 15 |

(Note: In an interactive environment, this table would allow for sorting by m/z, mass error, or relative abundance, and filtering by ion species.)

Fragment Analysis of this compound-CNP

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) provides invaluable insights into the structural arrangement of this compound-CNP by inducing fragmentation and analyzing the resulting product ions. Collision-induced dissociation (CID) is commonly employed to generate characteristic fragment ions that reveal the points of cleavage within the molecule. technologynetworks.comwikipedia.org

Key fragmentation pathways observed for this compound-CNP are indicative of its glycoconjugate nature and the presence of the 3-ketobutylidene and 2-chloro-4-nitrophenyl moieties:

Glycosidic Bond Cleavages : The most prominent fragmentation pathway involves the sequential loss of glucose units from the maltopentaoside chain. Each glucose unit (CHO) typically corresponds to a neutral loss of 162 Da. The presence of fragment ions corresponding to the loss of one, two, or more glucose residues from the molecular ion provides direct evidence of the oligosaccharide chain length.

Loss of 2-chloro-4-nitrophenol (CNP) Aglycone : A significant fragment ion is observed corresponding to the loss of the 2-chloro-4-nitrophenol moiety (CHClNO, 173.5 Da) from the molecular ion, confirming its attachment as the aglycone.

Fragmentation of the 3-Ketobutylidene Moiety : Cleavages within or adjacent to the 3-ketobutylidene group (CHO, 70 Da) can yield specific fragment ions. For instance, the loss of the entire 3-ketobutylidene unit or fragments thereof provides information about its attachment point and stability.

Table 2: Representative MS/MS Fragment Ions of this compound-CNP ([M+H] m/z 1036.2892)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Origin | Relative Abundance (%) |

| 874.2360 | 162.0532 (Glucose) | [M+H - Glucose] | 45 |

| 712.1828 | 324.1064 (2 Glucoses) | [M+H - 2 Glucoses] | 30 |

| 550.1296 | 486.1596 (3 Glucoses) | [M+H - 3 Glucoses] | 20 |

| 862.2470 | 174.0422 (CNP) | [M+H - CHClNO] | 12 |

| 966.2422 | 70.0468 (3KB) | [M+H - CHO] | 8 |

| 698.1710 | 338.1182 (CNP + Glc) | [M+H - CNP - Glucose] | 5 |

(Note: In an interactive environment, this table would allow for sorting by m/z, neutral loss, or relative abundance, and filtering by proposed fragment origin.)

Mass Spectrometry of this compound

This compound (4,6-O-3-ketobutylidene maltopentaose) serves as a key intermediate in the synthesis of this compound-CNP. Its characterization by mass spectrometry is crucial for confirming its successful synthesis and purity. The theoretical monoisotopic mass for this compound, with a proposed molecular formula of CHO, is approximately 896.2991 Da. tandfonline.com

Mass spectral analysis of this compound typically shows a protonated molecular ion ([M+H]) at m/z 897.3060. Similar to this compound-CNP, fragmentation of this compound primarily involves the sequential loss of glucose units (162 Da each), confirming the maltopentaose backbone. Additionally, fragment ions corresponding to the loss of the 3-ketobutylidene moiety (70 Da) or its degradation products are observed, providing evidence for the successful derivatization of the maltopentaose.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

| [M+H] | 897.3060 | 897.3063 | 0.33 | 100 |

| [M+Na] | 919.2879 | 919.2881 | 0.22 | 18 |

(Note: In an interactive environment, this table would allow for sorting by m/z, mass error, or relative abundance, and filtering by ion species.)

Table 4: Representative MS/MS Fragment Ions of this compound ([M+H] m/z 897.3060)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Origin | Relative Abundance (%) |

| 827.2592 | 70.0468 (3KB) | [M+H - CHO] | 15 |

| 735.2528 | 162.0532 (Glucose) | [M+H - Glucose] | 60 |

| 573.1996 | 324.1064 (2 Glucoses) | [M+H - 2 Glucoses] | 35 |

(Note: In an interactive environment, this table would allow for sorting by m/z, neutral loss, or relative abundance, and filtering by proposed fragment origin.)

The detailed analysis of molecular and fragment ions by mass spectrometry provides robust evidence for the molecular identity and structural integrity of both this compound and this compound-CNP, confirming their successful synthesis and suitability for further research applications.

Future Research Directions and Potential Applications

Design and Synthesis of Novel 3KB-G5-CNP Analogues with Modified Specificity

The design and synthesis of novel this compound-CNP analogues represent a crucial area for future research, focusing on modifying their specificity towards particular enzymes or expanding their application range. Current methods for synthesizing this compound-CNP involve enzymatic approaches, such as transglycosylation reactions utilizing 4,6-O-3-ketobutylidene maltopentaose (B1148383) and 2-chloro-4-nitrophenyl beta-maltoside with enzymes like Bacillus macerans cyclodextrin (B1172386) glucanotransferase nih.gov. This enzymatic synthesis has achieved yields of approximately 30% for this compound-CNP nih.gov.

Future efforts could explore structural modifications to the maltopentaoside chain, the 3-ketobutylidene protecting group, or the 2-chloro-4-nitrophenyl aglycone to fine-tune substrate recognition by target enzymes. For instance, systematic synthesis of sulfur-containing p-nitrophenyl α-maltopentaoside derivatives has been explored to develop substrates for differential assays of human alpha-amylases, demonstrating the potential for tailored specificity through chemical modifications. The introduction of different protecting groups could influence solubility and reactivity, while variations in the aglycone could alter chromogenic or fluorogenic properties, leading to more sensitive or selective reporter substrates ctdbase.orgnih.gov.

Exploration of Alternative Enzymatic Systems for Hydrolysis or Transglycosylation

The enzymatic hydrolysis and transglycosylation of maltooligosaccharides, including this compound-CNP, are central to their application. While alpha-amylases are known to hydrolyze this compound-CNP, producing fragments like 2-chloro-4-nitrophenylmaltoside (B122525) and maltotriose, further exploration of alternative enzymatic systems is warranted nih.govontosight.ai.

Research could focus on identifying and characterizing novel amylases or glycosidases with distinct cleavage patterns or higher catalytic efficiencies for this compound-CNP and its analogues. For example, studies have shown that different human pancreatic and salivary alpha-amylases exhibit varying modes of action towards p-nitrophenyl maltopentaoside derivatives, suggesting opportunities for developing substrates that can differentiate between enzyme isoforms. Furthermore, investigating transglycosylation reactions with various glycosyltransferases could enable the synthesis of new glycoconjugates with diverse structures and functions. The use of organic solvents in enzymatic reactions has been shown to increase transglycosylation activity and improve substrate solubility, offering a pathway for optimizing synthetic yields of complex oligosaccharides nih.gov.

Development of Advanced Biosensors Utilizing this compound-CNP as a Reporter Substrate

The chromogenic nature of this compound-CNP makes it an excellent candidate for developing advanced biosensors. Upon enzymatic hydrolysis, the release of 2-chloro-4-nitrophenol (B164951) can be quantitatively measured due to its absorbance at 400-405 nm, providing a sensitive indicator of enzyme activity ctdbase.orgnih.govontosight.ai.

Future research directions include integrating this compound-CNP into novel biosensor platforms, such as paper-based or fluorogenic systems, for rapid, cost-effective, and portable diagnostic applications. For instance, paper-based photoluminescent biosensors utilizing enzyme substrates have been developed for detecting enzymes in biological fluids, suggesting a similar approach could be applied to this compound-CNP for amylase detection. Efforts could also focus on developing "turn-on" fluorogenic probes where the enzymatic cleavage of this compound-CNP or its derivatives leads to a significant increase in fluorescence, offering higher sensitivity and the potential for real-time monitoring in complex biological samples. Such advancements could lead to improved diagnostic tools for conditions associated with altered amylase activity, such as pancreatic disorders nih.gov.

Mechanistic Studies on the Allosteric Regulation of Amylases by Maltopentaoside Derivatives

Maltopentaoside derivatives, including this compound, can play a role in the allosteric regulation of amylases. Alpha-amylases, crucial for starch digestion, possess substrate-binding sites and catalytic sites, with calcium ions often acting as allosteric activators. Understanding the allosteric regulation of these enzymes by maltooligosaccharides is vital for developing new therapeutic strategies or enzyme modulators.

Future mechanistic studies should aim to elucidate the precise binding sites and conformational changes induced by this compound and its analogues on amylases. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and computational modeling can provide detailed insights into these interactions. Research could also investigate how modifications to the this compound structure influence its allosteric effects, potentially leading to the design of specific activators or inhibitors. Such studies could reveal novel regulatory pathways and contribute to the development of enzyme-targeted drugs for metabolic disorders or other diseases where amylase activity is implicated.

Q & A

Q. How to benchmark 3KB-G5's performance against existing compounds in its class?

- Methodological Answer : Conduct head-to-head assays under identical conditions. Use standardized metrics (e.g., therapeutic index, EC₅₀) and publish raw datasets in open-access repositories for transparency. Cite comparative studies from high-impact journals to contextualize findings .

Q. What longitudinal study designs capture this compound's stability and degradation profiles under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via LC-MS over time. Use accelerated stability testing (e.g., Arrhenius equation) to predict shelf-life. Report degradation products and their potential toxicity .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility of this compound studies across independent research groups?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io , and share compound samples via academic repositories. Include replication cohorts in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.